2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 2548996-43-4
VCID: VC11850887
InChI: InChI=1S/C23H16ClFN4O4S/c1-14-6-9-16(24)12-19(14)29-23(30)28(18-4-2-3-5-20(18)34(29,31)32)13-21-26-27-22(33-21)15-7-10-17(25)11-8-15/h2-12H,13H2,1H3
SMILES: CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F
Molecular Formula: C23H16ClFN4O4S
Molecular Weight: 498.9 g/mol

2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2548996-43-4

Cat. No.: VC11850887

Molecular Formula: C23H16ClFN4O4S

Molecular Weight: 498.9 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 2548996-43-4

Specification

CAS No. 2548996-43-4
Molecular Formula C23H16ClFN4O4S
Molecular Weight 498.9 g/mol
IUPAC Name 2-(5-chloro-2-methylphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C23H16ClFN4O4S/c1-14-6-9-16(24)12-19(14)29-23(30)28(18-4-2-3-5-20(18)34(29,31)32)13-21-26-27-22(33-21)15-7-10-17(25)11-8-15/h2-12H,13H2,1H3
Standard InChI Key ONCLSZVZWQXZLD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F

Introduction

Structural Overview

The compound features a multi-functional framework combining several heterocyclic systems:

  • Benzothiadiazine core: A bicyclic system containing sulfur and nitrogen atoms.

  • Oxadiazole ring: A five-membered heterocyclic ring with oxygen and nitrogen atoms.

  • Substituents: A 5-chloro-2-methylphenyl group and a 4-fluorophenyl group attached at different positions.

Key Features:

ComponentDescription
BenzothiadiazineContains sulfur and nitrogen atoms; contributes to biological activity.
OxadiazoleKnown for its role in enhancing pharmacokinetics and bioavailability.
SubstituentsElectron-withdrawing groups (chlorine, fluorine) improve binding to targets.

Synthesis

The synthesis of this compound involves multi-step reactions combining aromatic substitution and cyclization techniques. While detailed procedures for this exact compound are not explicitly available in the sources, similar compounds are synthesized as follows:

  • Preparation of Key Intermediates:

    • The oxadiazole moiety is typically synthesized via condensation of hydrazides with carboxylic acids or esters under dehydrating conditions.

    • The benzothiadiazine ring is formed by cyclization of sulfonamide derivatives.

  • Coupling Reactions:

    • Substituted phenyl groups are introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Final Assembly:

    • The oxadiazole and benzothiadiazine units are linked via alkylation or condensation reactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of such complex molecules:

Infrared (IR) Spectroscopy:

  • N-H Stretching: Observed around 3200–3400 cm⁻¹.

  • C=O Stretching (Carbonyl): Peaks near 1650–1750 cm⁻¹.

  • C-F Stretching: Characteristic peaks around 1000–1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR: Signals for aromatic protons and methyl groups.

  • ¹³C-NMR: Chemical shifts corresponding to carbon atoms in the oxadiazole and benzothiadiazine rings.

Mass Spectrometry:

  • Molecular ion peak confirms the molecular weight.

  • Fragmentation patterns help identify structural features.

Biological Applications

Compounds with similar structures have demonstrated diverse biological activities:

  • Antibacterial Activity:

    • The benzothiadiazine scaffold is known for its potential against Gram-positive bacteria like Staphylococcus aureus.

  • Anticancer Properties:

    • Oxadiazole derivatives exhibit cytotoxicity by inducing apoptosis in cancer cells.

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).

Comparative Data Table

Below is a comparison of related compounds with similar structures:

Compound NameKey FeaturesReported Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole ring; chloro and fluoro substituentsAntibacterial
5-(3-Chloro-2-methylphenyl)-2-fluorophenol Phenolic group; fluorine substitutionAntioxidant potential
N-(3-Cyano-tetrahydrobenzothiophen)-thiadiazol Benzothiophene; thiadiazole moietyAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator